
(5-Bromofuran-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5-Bromofuran-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and structural features. It includes a bromofuran moiety, a fluorophenyl group, a sulfonyl group, and an azetidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromofuran and fluorophenyl groups are aromatic, meaning they have a cyclic structure with alternating single and double bonds. The sulfonyl group is a sulfur atom bonded to two oxygen atoms, and the azetidine ring is a four-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom in the bromofuran group could potentially be replaced in a substitution reaction. The sulfonyl group might be susceptible to nucleophilic attack, and the azetidine ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms might increase its density and boiling point compared to similar compounds without these halogens. The aromatic groups could contribute to its UV/Vis absorption spectrum .科学的研究の応用
Synthesis and In Vitro Cytotoxicity
One study focused on synthesizing 2-aroyl-5-bromobenzo[b]furan-3-ol compounds and testing their in vitro cytotoxicity against four human cancer cell lines. This research highlights the potential of such compounds, including variants of the specified compound, in cancer treatment due to their good inhibiting abilities on Hep-G2 cells (Nguyễn Tiến Công et al., 2020).
Antioxidant Properties
Another study synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and investigated their antioxidant activities. The synthesized compounds, related to the compound of interest through structural analogies, showed effective antioxidant power, suggesting the potential for these types of compounds in antioxidant applications (Yasin Çetinkaya et al., 2012).
Carbonic Anhydrase Inhibitors
Research on novel bromophenol derivatives, including those structurally similar to the specified compound, explored their inhibition of carbonic anhydrase. These studies found significant inhibitory activity, indicating potential uses in treating conditions like glaucoma, epilepsy, and other disorders (Yusuf Akbaba et al., 2013).
Fluorescent Properties
A study on the synthesis of fluorinated benzophenones and derivatives provided insights into improving fluorophores' photostability and spectroscopic properties. Although not directly mentioning the compound , this research highlights the broader context of synthesizing and applying fluorinated organic compounds in scientific research (Zachary R. Woydziak et al., 2012).
Enzyme Inhibition and Therapeutic Agents
A study synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, targeting them as therapeutic agents. This research provides insights into the chemical synthesis and potential therapeutic applications of compounds structurally related to the initial compound, showcasing their enzyme inhibitory activity and potential as therapeutic agents (G. Hussain et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5-bromofuran-2-yl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO4S/c15-13-6-5-12(21-13)14(18)17-7-11(8-17)22(19,20)10-3-1-9(16)2-4-10/h1-6,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQXZVUJLCOTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

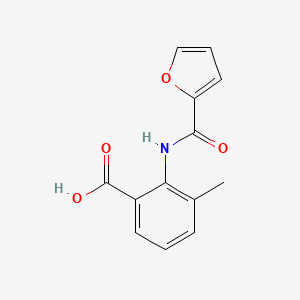
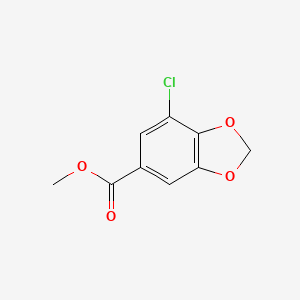
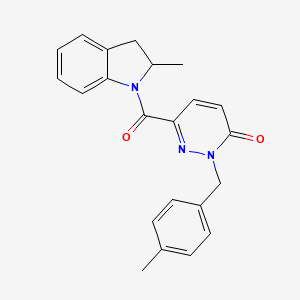
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)
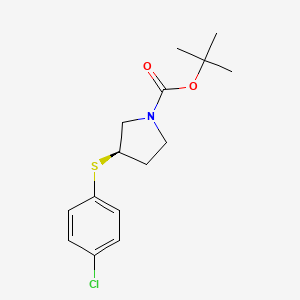
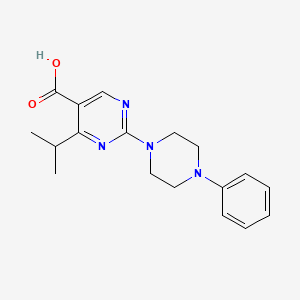
![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)
![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide](/img/structure/B2822439.png)
![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)

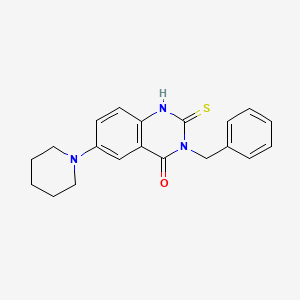
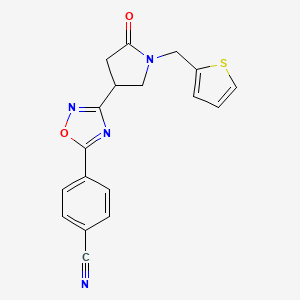
![3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2822447.png)
![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)